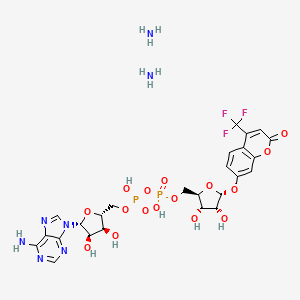
TFMU-ADPr (diammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFMU-ADPr (diammonium) is a chemical compound known for its role as a substrate for monitoring poly(ADP-ribose) glycohydrolase (PARG) activity. It is widely used in biochemical assays to assess the activity of PARG enzymes by releasing a fluorophore upon hydrolysis. This compound exhibits excellent reactivity, stability, and usability, making it a versatile tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFMU-ADPr (diammonium) involves the enzymatic cleavage of poly(ADP-ribose) substrates. The process typically includes the use of specific enzymes such as PARG and ARH3, which cleave the polymers and liberate monomers from their protein targets . The reaction conditions often involve maintaining an optimal pH and temperature to ensure the stability and activity of the enzymes.
Industrial Production Methods
Industrial production of TFMU-ADPr (diammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for enzyme activity. The product is then purified using chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
TFMU-ADPr (diammonium) primarily undergoes hydrolysis reactions catalyzed by PARG enzymes. These reactions result in the release of a fluorophore, which can be detected and measured to assess enzyme activity .
Common Reagents and Conditions
The common reagents used in these reactions include poly(ADP-ribose) substrates and specific enzymes such as PARG and ARH3. The reactions are typically carried out in buffered solutions to maintain the optimal pH for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of TFMU-ADPr (diammonium) is a fluorophore, which is used as a marker to monitor enzyme activity .
Scientific Research Applications
TFMU-ADPr (diammonium) has a wide range of applications in scientific research:
Mechanism of Action
TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .
Comparison with Similar Compounds
TFMU-ADPr (diammonium) is unique in its ability to directly report on total PAR hydrolase activity via the release of a fluorophore. Similar compounds include:
TFMU-IDPr: Selectively reports on PARG activity only from the enzyme ARH3.
pNP-ADPr: Another substrate used to monitor PARG activity, but with different binding affinities.
TFMU-ADPr (diammonium) stands out due to its exceptional reactivity, stability, and usability, making it a preferred choice for various biochemical assays .
Properties
Molecular Formula |
C25H32F3N7O16P2 |
|---|---|
Molecular Weight |
805.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1 |
InChI Key |
GEZILDRURLNQDR-HXERXLDDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)
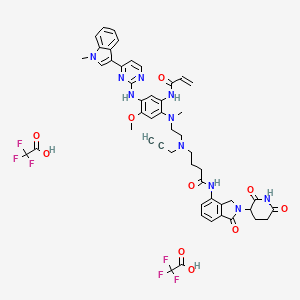
![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

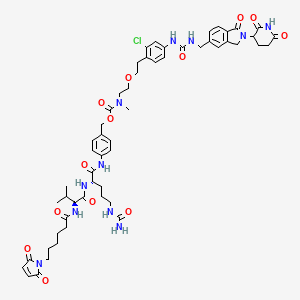
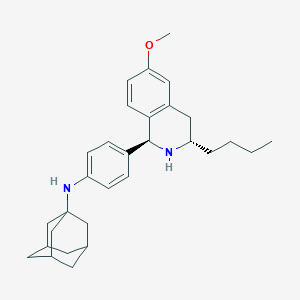
![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

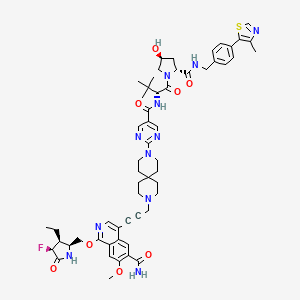
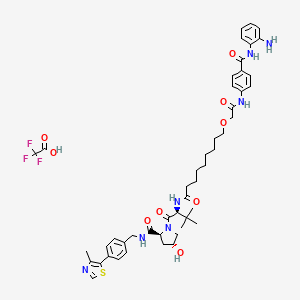
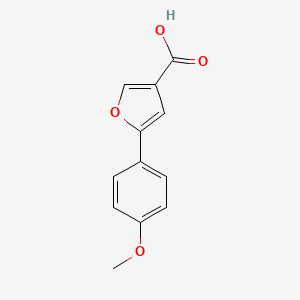
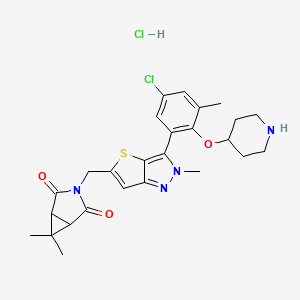
![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)
![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)
